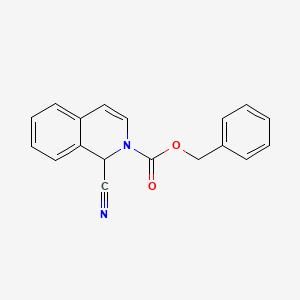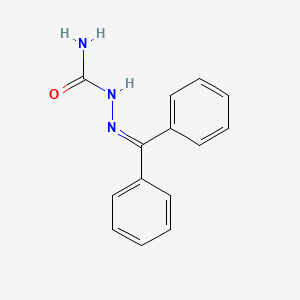
Manganese--nickel (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–nickel (1/1) is a compound consisting of equal parts manganese and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of manganese and nickel results in a material that exhibits distinct chemical and physical characteristics, making it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese–nickel (1/1) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of manganese and nickel salts in an alkaline medium, followed by calcination to obtain the desired compound. For example, a solution of manganese sulfate and nickel sulfate can be mixed with sodium hydroxide to precipitate manganese and nickel hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form manganese–nickel (1/1).
Industrial Production Methods
In industrial settings, manganese–nickel (1/1) is often produced using large-scale co-precipitation methods. The process involves the controlled addition of alkaline solutions to mixed metal salt solutions, followed by filtration, washing, and calcination. This method ensures the production of high-purity manganese–nickel (1/1) with consistent properties.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an alkaline medium.
Reduction: Reduction of manganese–nickel (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, manganese–nickel (1/1) can undergo substitution reactions with other transition metals in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–nickel (1/1) may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Applications De Recherche Scientifique
Manganese–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese–nickel (1/1) is used as a catalyst in various reactions, including oxidation and reduction processes. Its catalytic properties make it valuable for developing new chemical processes and materials.
Biology: In biological research, manganese–nickel (1/1) is studied for its potential role in enzyme activity and cellular processes. It is also investigated for its potential use in imaging and diagnostic applications.
Medicine: In medicine, manganese–nickel (1/1) is explored for its potential therapeutic applications, including drug delivery and targeted therapies. Its unique properties make it a promising candidate for developing new medical treatments.
Industry: In industrial applications, manganese–nickel (1/1) is used in the production of advanced materials, such as batteries and supercapacitors. Its high energy density and stability make it suitable for energy storage applications.
Mécanisme D'action
The mechanism of action of manganese–nickel (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological systems, manganese–nickel (1/1) may interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Manganese–nickel (1/1) can be compared with other similar compounds, such as manganese–cobalt (1/1) and nickel–cobalt (1/1). These compounds share some similarities in terms of their chemical properties and applications, but they also exhibit unique characteristics.
Manganese–cobalt (1/1): This compound has similar catalytic properties but may differ in terms of stability and reactivity.
Nickel–cobalt (1/1): This compound is also used in energy storage applications but may have different electrochemical properties compared to manganese–nickel (1/1).
The uniqueness of manganese–nickel (1/1) lies in its specific combination of properties, which make it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
12263-28-4 |
|---|---|
Formule moléculaire |
MnNi |
Poids moléculaire |
113.631 g/mol |
Nom IUPAC |
manganese;nickel |
InChI |
InChI=1S/Mn.Ni |
Clé InChI |
ZAUUZASCMSWKGX-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)












